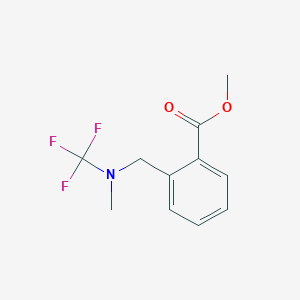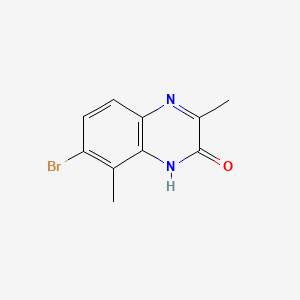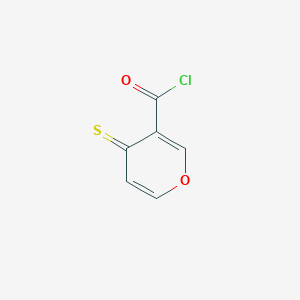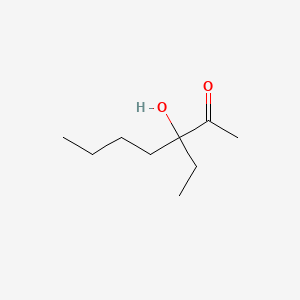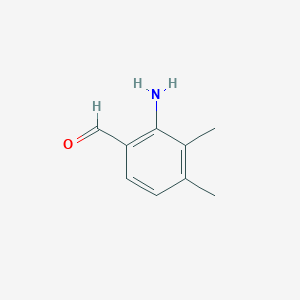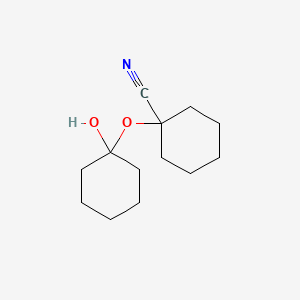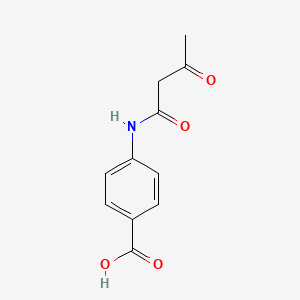
p-Carboxyacetoacetanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Carboxyacetoacetanilide: is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of both a carboxyl group and an acetoacetanilide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Carboxyacetoacetanilide typically involves the reaction of acetoacetanilide with a carboxylating agent. One common method is the reaction of acetoacetanilide with carbon dioxide in the presence of a base, such as sodium hydroxide, under elevated temperatures and pressures. This reaction results in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: p-Carboxyacetoacetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or nitric acid.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Carboxyacetoacetanilide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays.
Medicine: The compound has potential applications in drug development. Its derivatives are investigated for their therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: this compound is used in the production of polymers and resins. It is also employed as a stabilizer in the formulation of certain industrial products.
Wirkmechanismus
The mechanism of action of p-Carboxyacetoacetanilide involves its interaction with specific molecular targets. In biological systems, it can inhibit or activate enzymes by binding to their active sites. The compound’s effects are mediated through pathways involving the modulation of enzyme activity, leading to changes in metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Acetoacetanilide: Lacks the carboxyl group present in p-Carboxyacetoacetanilide.
p-Aminobenzoic Acid: Contains an amino group instead of the acetoacetanilide moiety.
p-Hydroxyacetanilide: Features a hydroxyl group instead of the carboxyl group.
Uniqueness: this compound is unique due to the presence of both the carboxyl group and the acetoacetanilide moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
34376-24-4 |
|---|---|
Molekularformel |
C11H11NO4 |
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
4-(3-oxobutanoylamino)benzoic acid |
InChI |
InChI=1S/C11H11NO4/c1-7(13)6-10(14)12-9-4-2-8(3-5-9)11(15)16/h2-5H,6H2,1H3,(H,12,14)(H,15,16) |
InChI-Schlüssel |
NTVPMGIWCMTNMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,3-Dimethoxy-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13945784.png)
![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}ethan-1-one](/img/structure/B13945788.png)
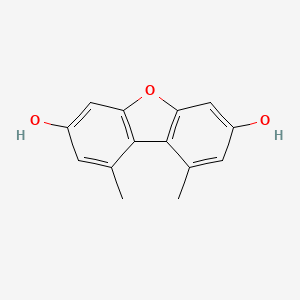
![3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945801.png)

![3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13945804.png)
